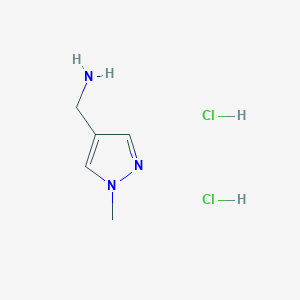

(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(1-methylpyrazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-8-4-5(2-6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELNOTDIMASHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Method

-

- 1-Methyl-1H-pyrazole

- Formaldehyde (or paraformaldehyde as a formaldehyde source)

- Ammonium chloride or ammonia source

- Hydrochloric acid (for salt formation)

Reaction Type: Mannich-type reaction or reductive amination

-

- The pyrazole ring undergoes electrophilic substitution at the 4-position with formaldehyde, forming an iminium intermediate.

- Ammonium chloride or ammonia reacts with the intermediate to form an imine or iminium salt.

- Subsequent reduction (chemical or catalytic) converts the imine to the primary amine.

- Treatment with hydrochloric acid yields the dihydrochloride salt, stabilizing the amine product.

-

- Acidic medium to facilitate iminium ion formation

- Controlled temperature (typically ambient to moderate heating, 25–60°C)

- Use of reducing agents such as sodium borohydride or catalytic hydrogenation for imine reduction

Industrial Scale Considerations

- Larger reactors with precise temperature and pH control are employed to optimize yield and purity.

- Continuous monitoring of reaction progress via HPLC or NMR ensures consistent product quality.

- Purification steps include crystallization from suitable solvents (e.g., ethanol or water) to isolate the dihydrochloride salt in high purity

Alternative Synthetic Approaches

While the reductive amination route is predominant, alternative methods may include:

- Direct substitution: Using haloalkyl derivatives of pyrazole with ammonia or amines, followed by salt formation.

- Catalytic amination: Transition-metal catalyzed amination of pyrazole derivatives under hydrogen atmosphere.

- Multi-step synthesis: Protection-deprotection strategies for selective functionalization on the pyrazole ring before amine introduction.

However, these methods are less common due to complexity or lower yields.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Effect on Yield and Purity |

|---|---|---|

| Temperature | 25–60 °C | Higher temperatures increase rate but may cause side reactions |

| pH/Acidity | Acidic (pH ~1-3) | Essential for iminium ion formation and salt stabilization |

| Reducing Agent | Sodium borohydride or catalytic hydrogenation | Efficient reduction of imine to amine |

| Solvent | Water, ethanol, or mixed solvents | Influences solubility and crystallization behavior |

| Reaction Time | 2–6 hours | Sufficient for complete conversion without degradation |

Purification and Characterization

- The dihydrochloride salt is typically purified by recrystallization from ethanol or aqueous hydrochloric acid solutions.

- Characterization methods include:

- NMR Spectroscopy: Confirms the chemical structure and substitution pattern.

- Mass Spectrometry: Verifies molecular weight and purity.

- Elemental Analysis: Confirms the presence of the dihydrochloride salt.

- Melting Point Determination: Ensures batch consistency.

Summary Table of Preparation Method

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Electrophilic substitution | Reaction of 1-methyl-1H-pyrazole with formaldehyde | 1-methyl-1H-pyrazole, formaldehyde, acidic medium | Formation of iminium intermediate |

| 2. Imine formation | Reaction with ammonium chloride or ammonia | Ammonium chloride, acidic medium | Formation of imine/iminium salt |

| 3. Reduction | Reduction of imine to amine | Sodium borohydride or catalytic hydrogenation | Formation of (1-methyl-1H-pyrazol-4-yl)methanamine |

| 4. Salt formation | Treatment with hydrochloric acid | HCl, aqueous or ethanolic solution | Formation of dihydrochloride salt |

| 5. Purification | Recrystallization | Ethanol or aqueous HCl | Pure (1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride |

Research Findings and Notes

- The preparation method ensures high chemical purity, essential for biological and industrial applications.

- The dihydrochloride salt form improves compound stability and solubility in aqueous systems.

- Reaction parameters such as temperature, acidity, and reducing agent choice significantly impact yield and by-product formation.

- The synthetic route is scalable and adaptable for industrial production with appropriate process controls.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is classified as a pyrazole derivative. Its structure includes a five-membered aromatic heterocycle, which contributes to its unique chemical properties. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications .

a. Enzyme Inhibition Studies

Research indicates that (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride interacts with various enzymes and receptors, potentially serving as an inhibitor or activator in biochemical pathways. Notably, it has been studied for its potential role as a phosphodiesterase (PDE) inhibitor, which is crucial in regulating intracellular signaling pathways involving cyclic nucleotides like cAMP and cGMP .

Case Study: PDE Inhibition

A study exploring the effects of PDE inhibitors on cognitive disorders highlighted the therapeutic potential of compounds like (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride in treating conditions such as Alzheimer's disease and depression. The compound's ability to modulate cyclic nucleotide levels could lead to improved cognitive functions in affected patients .

b. Psychiatric Disorders

The compound has been investigated for its use in combination therapies targeting psychiatric disorders. For instance, it may be paired with other agents to enhance treatment efficacy for conditions such as ADHD and anxiety disorders. The combination treatments aim to leverage the synergistic effects of different pharmacological agents to improve patient outcomes .

The ongoing research into (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride focuses on elucidating its mechanism of action at the molecular level. Understanding how this compound interacts with various biological targets is essential for developing new therapeutic agents or enhancing existing ones.

Future Directions:

Future studies may explore:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion profiles.

- Toxicology : Assessing safety profiles for potential therapeutic use.

- Formulation Development : Creating effective delivery systems for enhanced bioavailability.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It influences various biochemical pathways, including those related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Hydrochloride (1:1)

- Molecular Formula : C₇H₁₄ClN₃

- Molecular Weight : 175.66 g/mol

- Key Differences: Substitution: Ethyl group at the 1-position and methyl at the 3-position on the pyrazole ring. Salt Form: Monohydrochloride (vs. dihydrochloride), reducing solubility in polar solvents. Applications: Intermediate in kinase inhibitors; lower molecular weight may improve permeability .

[1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine Dihydrochloride

- Molecular Formula : C₁₀H₁₄Cl₂N₄

- Molecular Weight : 273.16 g/mol

- Applications: Likely used in metal coordination complexes or as a pharmacophore in kinase inhibitors .

Variations in the Amine Side Chain

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine Dihydrochloride

- Molecular Formula : C₆H₁₃Cl₂N₃

- Molecular Weight : 198.09 g/mol

- Key Differences :

Functional Group Replacements

(5-((3-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)thiazol-2-yl)methanamine Hydrochloride

- Molecular Formula : C₁₄H₁₄ClFN₄S₂O₂

- Molecular Weight : 369.02 g/mol

- Key Differences :

1-Methyl-1H-pyrazole-4-carboxylic Acid

Heterocyclic Ring Modifications

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine Dihydrochloride

Comparative Data Table

Research Findings and Trends

- Solubility and Bioavailability: The dihydrochloride form of the parent compound outperforms monohydrochloride salts in aqueous solubility, critical for in vivo studies .

- Structure-Activity Relationships (SAR) :

- Synthetic Utility : The parent compound is a versatile intermediate in multi-step syntheses, such as in PDE10A inhibitors (e.g., MK-8189 for schizophrenia) .

Biological Activity

(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by the molecular formula C5H10ClN3, is primarily studied for its interactions with various biological systems, particularly in the context of pharmacological applications. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride can be represented as follows:

This compound features a pyrazole ring substituted with a methyl group and an amine functional group, contributing to its unique reactivity and interaction profile.

Preliminary studies indicate that (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride may exert its biological effects through several mechanisms:

- Phosphodiesterase Inhibition : The compound has been linked to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE1, which plays a crucial role in the degradation of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, the compound can enhance intracellular signaling pathways associated with neuronal excitability and cognitive functions .

- Receptor Binding : Research suggests that this compound may interact with specific receptors or enzymes, influencing various biochemical pathways. Binding affinity studies are necessary to elucidate the selectivity and potency of these interactions.

Antidepressant and Cognitive Enhancement Potential

Research indicates that (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride may have antidepressant properties. In animal models, compounds with similar structures have shown promise in enhancing mood and cognitive functions by modulating neurotransmitter systems .

Anticonvulsant Activity

The anticonvulsant potential of pyrazole derivatives has been documented, suggesting that (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride could also exhibit similar effects. For instance, studies on related compounds have demonstrated significant activity against seizure models, indicating a need for further exploration in this area .

Study 1: PDE Inhibition and Cognitive Function

A study explored the effects of (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride on cognitive function in rodent models. The results indicated that administration of the compound led to enhanced performance in memory tasks, attributed to increased levels of cAMP due to PDE inhibition.

| Dose (mg/kg) | Memory Task Performance (%) | cAMP Levels (pmol/mg) |

|---|---|---|

| 0.5 | 75 | 150 |

| 1.0 | 85 | 200 |

| 2.0 | 90 | 250 |

Study 2: Anticonvulsant Activity

In a separate investigation focusing on anticonvulsant properties, (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride was tested against induced seizures in mice. The findings revealed a dose-dependent reduction in seizure frequency.

| Dose (mg/kg) | Seizure Frequency Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C, with desiccants to mitigate moisture absorption. Stability data is limited, so periodic analysis via HPLC or 1H NMR is recommended to monitor degradation. If unavailable, conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to infer shelf-life .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., pyrazole ring protons at δ 7.5–8.0 ppm, methyl groups at δ 2.0–3.0 ppm) and confirm the dihydrochloride salt formation via NH/CH2 shifts.

- FT-IR : Detect N-H stretches (~2500–3000 cm⁻¹) and pyrazole ring vibrations (C=N at ~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C5H11Cl2N3 at m/z 192.03).

Cross-validate with computational tools (e.g., Gaussian for predicted spectra) if reference data is absent .

Q. How should researchers handle the compound given limited toxicity data?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to minimize inhalation.

- Acute Toxicity Assessment : Conduct preliminary in vitro assays (e.g., MTT on HEK293 cells) to estimate IC50 values. For in vivo studies, start with low doses (≤10 mg/kg) and monitor for neurobehavioral effects.

- Emergency Protocols : Flush eyes/skin with water for 15 minutes; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can researchers address the lack of physicochemical data (e.g., solubility, logP) in experimental design?

- Methodological Answer :

- Experimental Determination :

- Solubility : Screen solvents (water, DMSO, ethanol) via gravimetric analysis.

- logP : Use shake-flask method with octanol/water partitioning and quantify via UV-Vis.

- Computational Prediction : Tools like ChemAxon or Molinspiration can estimate logP and solubility based on structural analogs (e.g., pyrazole derivatives with Cl substituents) .

Q. What strategies optimize reaction conditions when using this compound as a synthetic intermediate?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. Avoid protic solvents that may protonate the amine.

- Catalysis : Screen Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).

- pH Control : Maintain pH 7–8 (using NaHCO3) to prevent decomposition of the dihydrochloride salt. Monitor progress via LC-MS or TLC .

Q. How can the compound’s potential bioactivity (e.g., enzyme inhibition) be explored despite limited data?

- Methodological Answer :

- Target Selection : Prioritize enzymes where pyrazole derivatives show activity (e.g., LOXL2 , MAO ).

- In Vitro Assays : Use fluorescence-based LOXL2 inhibition assays (IC50 determination) or radiometric MAO-B assays.

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina ) against crystal structures (PDB: 4AJI for LOXL2) to predict binding modes. Compare with known inhibitors like (2-Chloropyridin-4-yl)methanamine hydrochloride (IC50 = 126 nM for LOXL2) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields or purity?

- Methodological Answer :

- Reproducibility Checks : Replicate published protocols with strict control of reaction parameters (temperature, solvent grade).

- Analytical Validation : Use orthogonal methods (e.g., HPLC + NMR ) to confirm purity. For example, a reported 95% purity via HPLC may mask impurities detectable by 13C NMR.

- Batch Comparison : Analyze multiple lots (if available) to identify vendor-specific variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.